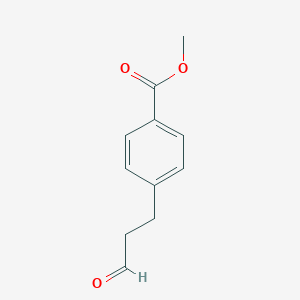

Methyl 4-(3-oxopropyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-oxopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOLXRZUEFVVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435616 | |

| Record name | Methyl 4-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113100-81-5 | |

| Record name | Methyl 4-(3-oxopropyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of Methyl 4 3 Oxopropyl Benzoate

Positioning within Organic Synthesis Research

In the landscape of organic synthesis, Methyl 4-(3-oxopropyl)benzoate is classified as a hetero-bifunctional reagent. This designation is crucial as it indicates the presence of two different reactive functional groups. The aldehyde group is susceptible to a wide range of nucleophilic additions and condensation reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. Simultaneously, the methyl ester group can undergo hydrolysis, amidation, or transesterification to introduce further diversity into the molecular structure.

The presence of the aromatic ring provides a stable scaffold and influences the reactivity of the attached functional groups. Its para-substitution pattern is synthetically significant, often directing further electrophilic aromatic substitution reactions if required, or serving as a rigid linker to orient the two functional side chains in a specific spatial arrangement. Researchers utilize such building blocks to efficiently assemble complex target molecules in fewer steps compared to using simpler, monofunctional reagents.

Significance as a Key Intermediate in Complex Molecule Construction

The true value of a building block like this compound is demonstrated by its role as a precursor or key intermediate in the total synthesis of complex, high-value molecules, particularly pharmaceuticals. The structural motif of a benzoate (B1203000) core with an oxoalkyl side chain is a recurring feature in several important therapeutic agents.

A prominent example is in the synthesis of Montelukast, a leukotriene receptor antagonist used for the management of asthma. While the direct intermediate is a more elaborate molecule, its core framework is conceptually derived from a structure like this compound. The synthesis of the key Montelukast intermediate, methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, involves forming a complex diarylpropane framework, showcasing how the fundamental oxopropyl-benzoate structure is elaborated into a sophisticated active pharmaceutical ingredient. researchgate.netcymitquimica.com

Similarly, related structures are pivotal in the synthesis of other pharmaceuticals. For instance, Methyl 4-(4-oxobutyl)benzoate serves as a reagent in the preparation of Pemetrexed, an antifolate chemotherapy agent. chemicalbook.com This underscores the strategic importance of this class of compounds in medicinal chemistry and process development for creating life-saving drugs.

Table 2: Role as a Structural Precursor in Complex Molecule Synthesis

Emerging Research Trajectories

Current and future research involving this compound and its analogs is likely to expand in several key directions. Given its utility as a versatile scaffold, a primary focus is its application in the generation of compound libraries for drug discovery. By systematically reacting the aldehyde and ester functionalities with a diverse set of reagents, chemists can rapidly produce a large number of novel molecules. These libraries can then be screened for biological activity against various therapeutic targets, including enzymes and receptors implicated in diseases like cancer or microbial infections. ontosight.ai

The development of novel synthetic methodologies is another active area. Research may focus on more efficient, sustainable, and stereoselective ways to synthesize and modify this compound. This includes the use of organocatalysis or transition-metal catalysis to perform transformations on the molecule with higher precision and lower environmental impact. researchgate.net

Beyond pharmaceuticals, there is potential for this compound to be used as a monomer or cross-linking agent in the synthesis of advanced polymers and materials. The ability to form new carbon-carbon and carbon-heteroatom bonds at its two functional ends could be exploited to create materials with tailored thermal, optical, or mechanical properties. smolecule.com

Mentioned Compounds

Synthetic Methodologies for Methyl 4 3 Oxopropyl Benzoate

Established Synthetic Pathways and Reaction Conditions

The synthesis of Methyl 4-(3-oxopropyl)benzoate can be achieved through several established routes, each starting from different precursors and employing unique reaction sequences.

Esterification-Based Routes from Carboxylic Acid Precursors

A direct and fundamental approach to synthesizing this compound is through the esterification of its corresponding carboxylic acid, 4-(3-oxopropyl)benzoic acid.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). curlyarrows.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, excess methanol is often used, or the water formed during the reaction is removed. google.com

A general scheme for this reaction is as follows:

Reactants: 4-(3-oxopropyl)benzoic acid and Methanol

Catalyst: Strong acid (e.g., H₂SO₄)

Product: this compound and Water youtube.com

Industrial processes for benzoic acid esterification may also employ metal-based catalysts, such as tin(II) compounds, which can be separated by filtration after the reaction. google.com The reaction temperatures for such esterifications can range from 190°C to 210°C. google.com

Condensation and Alkylation Approaches in Propionic Acid Derivative Synthesis

The synthesis of aryl propionic acid derivatives, a class to which this compound belongs, often involves condensation and alkylation reactions to construct the carbon skeleton. researchgate.netresearchgate.net

Claisen-Schmidt Condensation: This approach can be used to form α,β-unsaturated carbonyl compounds. smolecule.com While not a direct route to the target saturated side-chain, it represents a method for forming a key carbon-carbon bond, which could then be followed by reduction.

Alkylation: Another strategy involves the alkylation of a suitable benzene (B151609) derivative. This could theoretically involve the reaction of a methyl benzoate (B1203000) derivative with a three-carbon electrophile containing a protected aldehyde function.

One documented synthesis that generates the required 4-(3-oxopropyl)benzoyl moiety involves a palladium-catalyzed Heck reaction between an allyl alcohol and a benzoic acid derivative, followed by oxidation. nih.gov This method highlights the use of modern cross-coupling reactions to build the necessary side chain.

Derivations from Brominated Benzoate Intermediates

A versatile and common strategy for synthesizing substituted benzoates involves the use of brominated precursors. google.com Key intermediates include Methyl 4-bromobenzoate (B14158574) and Methyl 4-(bromomethyl)benzoate (B8499459). google.comsigmaaldrich.comlookchem.com

Heck Reaction: A patented synthetic route for a related compound involves a Heck reaction using Methyl 4-bromobenzoate and 3-buten-1-ol (B139374) as starting materials. google.com This palladium-catalyzed reaction forms 4-(4-oxobutyl)benzoate methyl ester, which is a close analog and potential precursor to the target molecule. google.com

Nucleophilic Substitution: The intermediate Methyl 4-(bromomethyl)benzoate is a valuable precursor for chain extension. lookchem.comacs.orgalkalisci.com The bromomethyl group is a reactive electrophile that can undergo nucleophilic substitution reactions. For instance, it can react with a suitable two-carbon nucleophile to build the required three-carbon side chain. Subsequent oxidation would then be required to introduce the terminal aldehyde.

A notable synthesis involves the reaction of Methyl 4-(bromomethyl)benzoate with sodium thiomethoxide to form a methylthio derivative, which can then be further functionalized. acs.org

| Intermediate | CAS Number | Key Features |

| Methyl 4-bromobenzoate | 619-42-1 | Precursor for cross-coupling reactions like the Heck reaction. google.com |

| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | Contains a reactive bromomethyl group suitable for nucleophilic substitution and chain extension. lookchem.comalkalisci.com |

Osmium-Catalyzed Dihydroxylation and Subsequent Transformations for 3-Oxopropyl Moiety Formation

The formation of the 3-oxopropyl group can be achieved through the oxidation of an allyl-substituted precursor. Osmium-catalyzed dihydroxylation is a key step in this sequence. acs.orgmasterorganicchemistry.com

The general strategy is as follows:

Introduction of an Allyl Group: An allyl group is attached to the 4-position of methyl benzoate. This can be accomplished via various methods, such as a Heck reaction as mentioned previously or other cross-coupling techniques.

Dihydroxylation: The alkene of the allyl group is dihydroxylated to a vicinal diol (a 1,2-diol). This reaction is performed using osmium tetroxide (OsO₄) as a catalyst. masterorganicchemistry.com To make the process more economical and safer, the OsO₄ is used in catalytic amounts and regenerated by a stoichiometric co-oxidant. masterorganicchemistry.comarkat-usa.org

Oxidative Cleavage: The resulting diol is then cleaved to yield the desired aldehyde. This cleavage can be performed using reagents like sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.com

This dihydroxylation reaction is known for its high stereospecificity, typically resulting in a syn-addition of the two hydroxyl groups across the double bond. masterorganicchemistry.com Modern protocols have been developed that allow the reaction to proceed under near-neutral conditions, which is beneficial for base-sensitive substrates. arkat-usa.org

| Step | Reagent(s) | Function |

| Dihydroxylation | cat. OsO₄, Co-oxidant (e.g., NMO, K₃Fe(CN)₆, Bleach) | Converts the alkene to a vicinal diol. masterorganicchemistry.comorganic-chemistry.org |

| Oxidative Cleavage | NaIO₄, Pb(OAc)₄ | Cleaves the diol to form an aldehyde. masterorganicchemistry.com |

Friedel-Crafts Acylation Approaches for Related Benzoic Acid Derivatives

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.comsigmaaldrich.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.combeilstein-journals.org

A direct Friedel-Crafts acylation on methyl benzoate is challenging because the ester group deactivates the aromatic ring towards electrophilic substitution. curlyarrows.com However, this reaction is highly effective on more electron-rich aromatic precursors.

One patented method starts with toluene (B28343) and succinic anhydride (B1165640). google.com

Friedel-Crafts Acylation: Toluene reacts with succinic anhydride in the presence of AlCl₃ to form 3-(4-methylbenzoyl)propanoic acid.

Further Transformations: This intermediate then undergoes a series of reactions, including oxidation of the methyl group to a carboxylic acid and subsequent esterification, to eventually yield a precursor for the target molecule. google.com

This multi-step approach demonstrates how Friedel-Crafts chemistry can be strategically employed to build the core structure, which is then elaborated through further functional group manipulations. google.comgoogle.com

Catalytic Strategies in Synthesis

The synthesis of this compound and its precursors relies heavily on various catalytic systems to enhance reaction rates, yields, and selectivity.

Lewis Acid Catalysis: As discussed, strong Lewis acids like AlCl₃ and FeCl₃ are essential for promoting Friedel-Crafts acylation reactions. masterorganicchemistry.comsigmaaldrich.comchemistryjournals.net

Transition Metal Catalysis:

Palladium: Palladium catalysts are crucial for cross-coupling reactions. For instance, palladium acetate (B1210297) (Pd(OAc)₂) is used in the Heck reaction to couple methyl 4-bromobenzoate with an alkene. google.com

Osmium: Osmium tetroxide (OsO₄) is the key catalyst for the dihydroxylation of alkenes to form diols, which are precursors to the aldehyde moiety. acs.orgmasterorganicchemistry.comacs.org

Copper and Nickel: Other transition metals like copper and nickel are also widely used in organic synthesis for forming C-C bonds and could be employed in alternative synthetic routes. researchgate.netorganic-chemistry.org

Negishi Coupling: A Negishi cross-coupling, which utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide, has been reported for the synthesis of a structurally related polyketide containing a (3-methoxy-2-methyl-3-oxopropyl) moiety, indicating its potential applicability. beilstein-journals.org

Acid/Base Catalysis:

Acid Catalysis: Strong Brønsted acids like sulfuric acid are the standard catalysts for Fischer esterification. curlyarrows.com

Base Catalysis: Condensation reactions, such as the Claisen-Schmidt condensation, are typically performed under basic conditions. smolecule.com

The selection of a specific catalytic strategy depends on the chosen synthetic pathway, the nature of the substrate, and the desired reaction efficiency.

Lewis Acid Catalysis in Acylation Steps

Friedel-Crafts acylation stands as a primary and widely utilized method for the synthesis of aromatic ketones. numberanalytics.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, a derivative of methyl benzoate, with an acyl halide or anhydride. The reaction is mediated by a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most traditional and common choice. numberanalytics.combyjus.com

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid catalyst. byjus.com This ion then attacks the electron-rich aromatic ring, leading to the formation of a ketone. byjus.com A critical aspect of this reaction is that the Lewis acid forms a stable complex with the ketone product, necessitating the use of at least stoichiometric amounts of the catalyst. chemcess.comgoogle.com The final ketone product is liberated by hydrolysis of this complex during the work-up phase. chemcess.com

Reaction conditions are crucial for success. Non-polar solvents such as dichloromethane (B109758) or carbon disulfide are typically employed. chemcess.com To address the environmental and waste-generation issues associated with using large quantities of traditional Lewis acids, research has focused on developing more sustainable, catalytic alternatives. researchgate.net These include the use of solid acid catalysts like zeolites or more potent, yet required in smaller quantities, Lewis acids such as scandium or bismuth triflates. researchgate.net

Table 1: Comparison of Lewis Acid Systems in Friedel-Crafts Acylation

| Catalyst System | Acylating Agent | Key Characteristics | Reference |

|---|---|---|---|

| AlCl₃ (stoichiometric) | Acyl Chloride | Traditional method; high yield; requires stoichiometric amounts leading to significant waste. | numberanalytics.combyjus.com |

| Polyphosphoric acid | Carboxylic Acid | Used in intermolecular acylations; avoids acyl halides. | chemcess.com |

| Bismuth/Scandium Triflate | Carboxylic Acid / Anhydride | Catalyst can be recovered and reused; milder conditions. | researchgate.net |

Palladium-Catalyzed Heck Reactions for Olefin Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, offer a powerful alternative for constructing the carbon framework of precursors to this compound. The Heck reaction creates a carbon-carbon bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. cdnsciencepub.com

A relevant synthetic application is disclosed in the synthesis of a key intermediate for Pemetrexed disodium. google.com In this process, methyl 4-(4-oxobutyl)benzoate is prepared via a Heck reaction between methyl 4-bromobenzoate and 3-buten-1-ol. google.com The reaction is catalyzed by palladium acetate in the presence of additives like lithium acetate and tetrabutylammonium (B224687) chloride. google.com The resulting allylic alcohol is subsequently isomerized to the target ketone. This illustrates how the Heck reaction can be employed to introduce a functionalized side chain onto the methyl benzoate core, which can then be converted to the desired 3-oxopropyl group.

The high cost of palladium necessitates the development of highly active catalysts and efficient recycling protocols, which are critical for industrial applications. cdnsciencepub.com Research in this area focuses on creating more stable and active catalysts through the design of specific ligands, such as palladacycles or those with bulky phosphine (B1218219) groups, which can be used at higher temperatures and lower catalyst loadings. cdnsciencepub.com

Table 2: Components of a Representative Heck Reaction for Precursor Synthesis

| Component | Function | Example | Reference |

|---|---|---|---|

| Aryl Halide | Aromatic building block | Methyl 4-bromobenzoate | google.com |

| Alkene | Side-chain precursor | 3-buten-1-ol | google.com |

| Palladium Catalyst | Facilitates C-C bond formation | Palladium(II) acetate (Pd(OAc)₂) | google.com |

| Additives/Ligands | Stabilize catalyst, promote reaction | Lithium chloride, Tetrabutylammonium chloride | google.com |

Organocatalysis in Related Ketone Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a significant field in synthetic chemistry. google.commdpi.com While a direct organocatalytic synthesis for this compound is not prominently documented, the principles of organocatalysis are widely applied to the synthesis of related ketone structures.

For instance, enantioselective Mannich-type reactions catalyzed by organic molecules are used to create functionalized γ-keto-α-amino acid derivatives. google.com This demonstrates the power of organocatalysis to construct γ-keto frameworks with high stereocontrol. google.com Similarly, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for the synthesis of 1,3-diketones. mdpi.com

Biocatalysis, a related field using enzymes, also offers pathways to ketone-containing molecules. The enzyme transketolase, for example, catalyzes the formation of dihydroxyketones and has been explored for its utility with various aromatic and aliphatic aldehyde substrates. ucl.ac.uk These examples highlight the potential for developing a specific organocatalytic or biocatalytic route to this compound or its precursors, offering a potentially greener and more selective synthetic strategy. ucl.ac.uk

Advanced Synthetic Techniques and Process Optimization

Moving from laboratory-scale synthesis to large-scale production requires careful consideration of reaction efficiency, cost, safety, and environmental impact.

Considerations for Industrial-Scale Production Methodologies

For a compound like this compound, the choice of synthetic route for industrial production is governed by several factors. A practical route for a similar complex molecule was noted for being "simple for operation and suitable for industrial production". researchgate.net Key considerations include:

Raw Material Cost and Availability : Industrial syntheses prioritize the use of raw materials that are inexpensive and readily available. google.com

Reaction Conditions : Processes that operate under mild conditions (moderate temperatures and pressures, without the need for strict inert atmospheres) are preferred as they reduce energy consumption and equipment costs. google.com

Catalyst Efficiency and Recyclability : For catalytic processes, especially those using expensive precious metals like palladium, the ability to recover and reuse the catalyst is crucial for economic viability. cdnsciencepub.com The development of heterogeneous catalysts that can be easily separated from the reaction mixture is a major goal. researchgate.net

Process Simplicity and Waste Reduction : Routes with fewer steps, simple work-up procedures, and minimal waste generation are more sustainable and cost-effective. The stoichiometric use of reagents in classical Friedel-Crafts acylation, for example, presents a significant challenge for industrial scale-up due to the large volume of waste produced. google.comresearchgate.net

An ideal industrial process would feature high yields and purity, utilize recyclable catalysts, and involve simple, safe operations. google.com

Optimization of Reaction Parameters for Yield and Purity

Achieving maximum yield and purity requires systematic optimization of all reaction parameters. This process involves carefully studying the effect of variables such as temperature, solvent, catalyst type and loading, and reactant concentrations. researchgate.net

For a given reaction, a common optimization strategy involves:

Screening of Catalysts and Solvents : Different catalysts (e.g., various Lewis acids or palladium-ligand systems) and solvents are tested to find the most effective combination.

Temperature and Concentration Studies : The reaction temperature is varied to find the optimal balance between reaction rate and selectivity, as higher temperatures can sometimes lead to byproduct formation. researchgate.net

Base and Additive Screening : In reactions like the Heck coupling, the choice of base can significantly influence the outcome. researchgate.net

The following table, modeled after a study on reaction optimization, illustrates how parameters can be varied to improve product yield in a hypothetical synthesis. researchgate.net

Table 3: Hypothetical Optimization of a Synthetic Step

| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | K₂CO₃ | 100 | 45 |

| 2 | PdCl₂(PPh₃)₂ | K₂CO₃ | 100 | 62 |

| 3 | PdCl₂(PPh₃)₂ | NaOAc | 100 | 58 |

| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | 120 | 75 |

This methodical approach allows chemists to identify the precise conditions that maximize the efficiency of the synthesis, leading to higher yields of the pure product and a more cost-effective process. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl 4 3 Oxopropyl Benzoate

Oxidation Reactions and Corresponding Carboxylic Acid Formations

The aldehyde group in Methyl 4-(3-oxopropyl)benzoate is susceptible to oxidation to form the corresponding carboxylic acid, 4-(2-carboxyethyl)benzoic acid methyl ester. This transformation is a common and fundamental reaction in organic chemistry.

Common Oxidizing Agents: A variety of oxidizing agents can accomplish this conversion, with the choice often depending on the desired reaction conditions and the presence of other functional groups. libretexts.org Common reagents include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is often performed in neutral or alkaline conditions. libretexts.org

Jones reagent (CrO₃ in H₂SO₄): A powerful oxidant capable of oxidizing primary alcohols and aldehydes to carboxylic acids. libretexts.org

Sodium hypochlorite (B82951) (NaClO): Can be used for the oxidation of aldehydes, sometimes in the presence of a catalyst. researchgate.net

Hydrogen peroxide (H₂O₂): A greener oxidizing agent that can be used, often in the presence of a catalyst.

The general transformation can be represented as follows:

Reaction Scheme: Oxidation of this compound

Where [O] represents a suitable oxidizing agent.

Research has shown that the oxidation of related aryl methyl groups to carboxylic acids can be achieved using reagents like vanadium pentoxide in sulfuric acid. google.com While this applies to the methyl group itself, the principle of using strong oxidizing agents is relevant for the aldehyde group as well. The oxidation of substituted aldehydes to their corresponding carboxylic acids is a key step in the synthesis of various valuable compounds. researchgate.net

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Neutral or alkaline aqueous solution | 4-(2-Carboxyethyl)benzoic acid methyl ester |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | 4-(2-Carboxyethyl)benzoic acid methyl ester |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst | 4-(2-Carboxyethyl)benzoic acid methyl ester |

Reduction Reactions of Ester and Carbonyl Functional Groups

Both the aldehyde and the ester groups of this compound can undergo reduction, and selective reduction of one group in the presence of the other is a key challenge and a valuable synthetic tool.

Reduction of the Aldehyde Group: The aldehyde can be selectively reduced to a primary alcohol, yielding Methyl 4-(3-hydroxypropyl)benzoate. This is typically achieved using mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄): This is a common and effective reagent for the chemoselective reduction of aldehydes and ketones in the presence of esters. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol. This requires stronger reducing agents than those used for the aldehyde.

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent capable of reducing both esters and aldehydes to primary alcohols. If LiAlH₄ is used, both functional groups in this compound will be reduced, yielding 4-(hydroxymethyl)phenyl)propane-1,3-diol.

Transfer Hydrogenation: Transfer hydrogenation offers an alternative to using metal hydrides or hazardous hydrogen gas. liverpool.ac.uk Methanol or isopropanol (B130326) can serve as hydrogen donors in the presence of a suitable metal catalyst (e.g., based on rhodium, ruthenium, or iridium). liverpool.ac.uk This method can be used to selectively reduce the carbonyl group. liverpool.ac.uk

| Reducing Agent | Functional Group Targeted | Product(s) |

| Sodium Borohydride (NaBH₄) | Aldehyde | Methyl 4-(3-hydroxypropyl)benzoate |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Ester | (4-(3-hydroxypropyl)phenyl)methanol |

| Catalytic Transfer Hydrogenation | Aldehyde (typically) | Methyl 4-(3-hydroxypropyl)benzoate |

Substitution Reactions Involving Functional Group Interconversions

The carbonyl group of the aldehyde provides a site for various nucleophilic addition and substitution-type reactions, leading to important functional group interconversions.

Formation of Imines and Oximes: The aldehyde can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. For instance, the reaction of a related compound, methyl 4-(2-oxopropyl)benzoate, with 2-(3-chlorophenyl)-2-hydroxyethylamine results in the formation of an imine. prepchem.com Similarly, this compound can react with hydroxylamine hydrochloride to yield Methyl 4-(3-(hydroxyimino)propyl)benzoate. pharmaffiliates.comgoogle.comresearchgate.net

Henry Reaction: The aldehyde can undergo a Henry reaction (nitro-aldol reaction) with nitroalkanes like nitromethane (B149229) in the presence of a base. This reaction forms a β-nitro alcohol. This strategy has been employed in the synthesis of Pemetrexed, using a related starting material, ethyl 4-(3-oxopropyl)benzoate. encyclopedia.pub

Wittig and Related Reactions: The aldehyde is a suitable substrate for Wittig, Horner-Wadsworth-Emmons, and related olefination reactions to form alkenes. These reactions are fundamental for carbon-carbon bond formation.

Nucleophilic Substitution via Acyl Anion Equivalents: In more complex synthetic routes, the aldehyde functionality can be part of a sequence involving a polarity conversion (umpolung) to create an acyl anion equivalent, which can then participate in nucleophilic substitution reactions. This approach has been used in the synthesis of Montelukast, where a key intermediate is derived from a related structure. researchgate.net

| Reaction Type | Reagent(s) | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Henry Reaction | Nitromethane (CH₃NO₂), Base | β-Nitro alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

| Nucleophilic Substitution | Acyl anion equivalent strategies | C-C bond formation |

Mechanistic Insights into Specific Chemical Transformations

Understanding the mechanisms of these reactions is crucial for controlling selectivity and predicting outcomes.

Mechanism of Oxime Formation: The formation of an oxime from this compound and hydroxylamine proceeds via a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing its electrophilicity. This step forms a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. google.com

Mechanism of the Henry Reaction: The Henry reaction is initiated by the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product. encyclopedia.pub

Mechanism of Reductive Amination: A related transformation, reductive amination, involves the initial formation of an imine, which is then reduced in situ to an amine. The mechanism involves the nucleophilic attack of an amine on the carbonyl, dehydration to the iminium ion, and subsequent reduction by a hydride source like sodium cyanoborohydride.

Aza-Wittig Reaction Mechanism: In multi-component reactions involving related structures, an intramolecular aza-Wittig reaction can occur. researchgate.net This typically involves an iminophosphorane intermediate, which is formed from the reaction of a phosphine (B1218219) with an azide (B81097) or, in some cases, from an isocyanide. The iminophosphorane then reacts intramolecularly with a carbonyl group to form a C=N bond and triphenylphosphine (B44618) oxide as a byproduct. researchgate.net

Exploration of Side Reactions and Byproduct Formation Pathways

In many transformations involving this compound, the potential for side reactions and byproduct formation exists, which can affect the yield and purity of the desired product.

Over-oxidation/Oxidative Cleavage: During the oxidation of the aldehyde to a carboxylic acid, harsh conditions or overly strong oxidizing agents could potentially lead to the cleavage of the propyl chain or other undesired reactions on the aromatic ring, although the benzene (B151609) ring is generally stable to oxidation except under very harsh conditions. libretexts.org

Competing Reductions: In reduction reactions, a lack of chemoselectivity is a major concern. Using a strong reducing agent like LiAlH₄ will reduce both the aldehyde and the ester. Achieving selective reduction of the ester in the presence of the aldehyde is particularly challenging and often requires protection of the aldehyde group first.

Side Reactions in Multi-step Syntheses: In multi-step syntheses where this compound is an intermediate, various side reactions can occur. For example, in palladium-catalyzed reactions like the Heck reaction involving related arenediazonium salts, the formation of isomeric byproducts has been observed. researchgate.net

Self-Condensation/Polymerization: Under certain conditions (e.g., strong base or acid), aldehydes can undergo self-condensation reactions (aldol condensation). For this compound, this could lead to the formation of dimers or oligomers, reducing the yield of the intended product.

A summary of potential side reactions is provided below.

| Intended Reaction | Potential Side Reaction | Byproduct(s) | Conditions Favoring Side Reaction |

| Selective Aldehyde Oxidation | Oxidative Cleavage of side chain | Smaller acid/aldehyde fragments | Harsh oxidizing conditions |

| Selective Aldehyde Reduction | Ester Reduction | (4-(3-hydroxypropyl)phenyl)methanol | Use of strong, non-selective reducing agents (e.g., LiAlH₄) |

| Imine Formation | Aldol (B89426) Condensation | Dimer/Oligomer | Strong acid or base catalysis |

| Heck Coupling (of derivatives) | Isomerization | Isomeric alkene products | Reaction conditions, catalyst choice researchgate.net |

Applications in Complex Molecule Synthesis

Role as a Versatile Building Block in Multi-Step Organic Synthesis

Methyl 4-(3-oxopropyl)benzoate is a highly valued building block in the field of organic synthesis. Its bifunctional nature, possessing both an aldehyde group and a methyl ester attached to a benzene (B151609) ring, allows for a variety of chemical transformations. This versatility makes it an essential intermediate in multi-step synthetic pathways aimed at producing complex molecular architectures. truman.edu The aldehyde can participate in reactions such as aldol (B89426) condensations, while the ester can be hydrolyzed or converted to other functional groups, providing multiple avenues for molecular elaboration.

Precursor for Pharmaceutical Active Ingredients and Intermediates

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a key starting material or intermediate for the synthesis of several active pharmaceutical ingredients (APIs).

This compound is a critical precursor in the synthesis of the antifolate drug Pemetrexed. google.commdpi.com Pemetrexed is used in the treatment of various cancers. nih.gov The synthesis involves the transformation of the aldehyde group of a related compound, methyl 4-(3-bromo-4-oxobutyl)benzoate, which can be derived from precursors related to this compound, to form the pyrrolo[2,3-d]pyrimidine core of the Pemetrexed molecule. google.comgoogle.com This is followed by a condensation reaction with a glutamate (B1630785) derivative to complete the structure of the drug. mdpi.com

Table 1: Key Intermediates in Pemetrexed Synthesis

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| This compound | 113100-81-5 | C₁₁H₁₂O₃ | Starting material for related intermediates. achemblock.com |

| Methyl 4-(4-oxobutyl)benzoate | 106200-41-3 | C₁₂H₁₄O₃ | Intermediate for bromination. cymitquimica.com |

| Methyl 4-(3-bromo-4-oxobutyl)benzoate | 155405-79-1 | C₁₂H₁₃BrO₃ | Key intermediate that reacts with 2,4-diamino-6-hydroxypyrimidine. google.com |

This table outlines the progression from a benzoate (B1203000) precursor to the final Pemetrexed drug, highlighting the role of related intermediates.

This compound and its derivatives are instrumental in the synthesis of Montelukast, a leukotriene receptor antagonist used to manage asthma and seasonal allergies. researchgate.netgoogle.com In the synthesis of Montelukast, a key intermediate, methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, is formed. lookchem.com This intermediate contains the core structure derived from a benzoate precursor. The synthesis involves a series of reactions, including condensations and substitutions, to build the complex structure of Montelukast. google.com

The chemical reactivity of this compound makes it a valuable starting point for the development of diverse and complex drug scaffolds. Its ability to undergo various chemical modifications allows for the creation of libraries of compounds that can be screened for potential therapeutic activities. bldpharm.com For instance, it has been used in the synthesis of inhibitors for enzymes like thymidylate synthase, which are targets in cancer therapy. nih.gov

Formation of Heterocyclic Compounds and Cyclization Reactions

The aldehyde and ester functionalities of this compound and its derivatives are well-suited for participating in cyclization reactions to form a variety of heterocyclic compounds. These reactions are fundamental in organic chemistry for building ring structures that are common in many biologically active molecules. For example, derivatives of this compound can be used to synthesize dihydroisocoumarins and isocoumarins, which possess a range of biological activities, including anti-bacterial and anti-fungal properties. mdpi.com The intramolecular reactions within these molecules can lead to the formation of six-membered rings containing oxygen.

Utility in Agrochemical and Material Science Applications

Beyond pharmaceuticals, this compound and related compounds have applications in the agrochemical and material science sectors. bldpharm.com In agrochemicals, derivatives can be used as intermediates in the synthesis of pesticides. justdial.com The development of new agrochemical compositions sometimes involves complex organic molecules for which this compound can serve as a building block. google.com In material science, the ability of this compound to be incorporated into larger polymers or functional materials makes it a candidate for creating new materials with specific properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pemetrexed |

| Montelukast |

| Methyl 4-(3-bromo-4-oxobutyl)benzoate |

| 2,4-diamino-6-hydroxypyrimidine |

| Methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate |

| Dihydroisocoumarins |

| Isocoumarins |

This table lists all the chemical compounds mentioned in the article."}

Investigation of Biological Activities of Methyl 4 3 Oxopropyl Benzoate Derivatives

Antimicrobial Efficacy Studies of Halogenated Derivatives

The introduction of halogen atoms into the structure of benzoate (B1203000) derivatives has been a strategic approach to enhance their antimicrobial properties. Studies have shown that halogenation can significantly boost the efficacy of these compounds against a range of microbial pathogens.

Research into halogenated fatty acids, for instance, has demonstrated that bromine and chlorine atoms are pivotal for their biological activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One study highlighted that brominated fatty acid analogs showed a significant increase in activity against S. aureus compared to their non-halogenated counterparts. researchgate.net Similarly, the investigation of 126 halogenated compounds identified 2,4,6-triiodophenol (B146134) as a potent agent against S. aureus biofilms, exhibiting strong inhibition at a minimum inhibitory concentration (MIC) of 5 μg/mL. nih.gov

In the context of benzoate derivatives, a study on 1,5-benzothiazepines, which incorporate a substituted benzoic acid moiety, found that fluorinated compounds exhibited superior antimicrobial activity compared to standard drugs like ciprofloxacin (B1669076) and fluconazole. sigmaaldrich.com Specifically, one fluorinated derivative was highly active against Staphylococcus aureus, Proteus vulgaris, Aspergillus niger, and Candida tropicalis. sigmaaldrich.com Another study synthesized various methyl benzoate esters and found that methyl 4-chlorobenzoate (B1228818) demonstrated notable antibacterial activity against Pseudomonas aeruginosa. nih.gov These findings collectively suggest that the strategic placement of halogens on the aromatic ring of benzoate-related structures is a promising strategy for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Halogenated Derivatives

| Compound Class | Halogen | Target Microbe | Activity/Observation |

|---|---|---|---|

| Halogenated Phenols | Iodine (2,4,6-triiodophenol) | Staphylococcus aureus | Strong biofilm inhibition (MIC of 5 μg/mL) nih.gov |

| Halogenated 1,5-Benzothiazepines | Fluorine | Escherichia coli | Potent activity (MIC of 0.4 µg/mL) sigmaaldrich.com |

| Halogenated 1,5-Benzothiazepines | Chlorine | Staphylococcus aureus | Potent activity (MIC of 0.4 µg/mL) sigmaaldrich.com |

| Methyl Benzoate Esters | Chlorine (Methyl 4-chlorobenzoate) | Pseudomonas aeruginosa | Significant antibacterial activity nih.gov |

Anticancer Potential and Cytotoxicity of Modified Structures

The modification of benzoate structures has also yielded compounds with significant anticancer and cytotoxic properties. Research has explored how different substitutions on the benzoate ring and its side chains influence their activity against various cancer cell lines.

Studies on methyl benzoate (MB) itself, a parent compound, have established its dose-dependent cytotoxic effects. In vitro tests on human embryonic kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells showed that high concentrations of MB could be lethal, with determined LC50 values for each cell line. semanticscholar.org It was noted, however, that the cytotoxic effect was considered minimal at lower concentrations.

More complex derivatives have shown enhanced potency. For example, a series of benzyloxy-4-oxopyridin benzoate derivatives were synthesized and evaluated for their antiproliferative effects against PC12 and fibroblast cell lines, with some compounds demonstrating notable growth inhibitory effects. nih.gov Similarly, the investigation of benzoxazole (B165842) and naphthoxazole analogs, which can be derived from benzoic acids, revealed potent antiproliferative activity. One derivative containing a chlorine atom exhibited high potency against several human cancer cell lines, with IC50 values in the low micromolar range, comparable to the chemotherapy drug cisplatin. The anti-proliferative activity of 1,3,4-oxadiazole (B1194373) derivatives, another class of compounds synthesized from benzoic acid precursors, has also been documented against liver, breast, and lung cancer cell lines.

Table 2: Cytotoxicity of Benzoate Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Measurement | Result |

|---|---|---|---|

| Methyl Benzoate (MB) | HEK293, SH-SY5Y | LC50 | 11.2 mM, 9.7 mM respectively semanticscholar.org |

| Naphthoxazole analog (with Chlorine) | Various human cancer cells | IC50 | 2.18–2.89 µM |

| 1,3,4-Oxadiazole derivative | Liver cancer cells | - | 30 times stronger than 5-fluorouracil |

| 2-amino-aryl-7-aryl-benzoxazoles | Human A549 lung cancer cells | EC50 | 0.4 µM |

Antioxidant Activity Assessments of Related Ester Derivatives

The antioxidant potential of methyl benzoate ester derivatives has been another area of active research. The ability of these compounds to scavenge free radicals is a key indicator of their potential to mitigate oxidative stress, which is implicated in numerous diseases.

A systematic investigation into the antioxidant properties of fragrant methyl benzoate esters evaluated their efficacy using the DPPH radical scavenging assay. nih.gov The results showed that derivatives with electron-donating or electron-withdrawing groups on the phenyl ring had varied antioxidant capacities. Notably, methyl 4-methoxybenzoate (B1229959) exhibited the highest antioxidant activity (74.29% at 2 mg/mL), followed by methyl 4-chlorobenzoate (68.45%) and methyl 4-nitrobenzoate (B1230335) (63.15%). nih.gov This suggests that the electronic properties of the substituent on the benzoate ring directly influence the molecule's ability to act as an antioxidant. nih.gov

Other studies on related ester derivatives have reinforced these findings. For instance, research on compounds obtained from the reaction of aroylpyruvic acids methyl esters with 4-aminobenzoic acid also included assessments of their antioxidant activity. Furthermore, investigations into benzoxazole analogs, derived from benzoic acids, have shown that some possess significant radical scavenging activity.

Table 3: Antioxidant Activity of Methyl Benzoate Derivatives (DPPH Assay at 2 mg/mL)

| Compound | Antioxidant Activity (%) |

|---|---|

| Methyl 4-methoxybenzoate | 74.29% nih.gov |

| Methyl 4-chlorobenzoate | 68.45% nih.gov |

| Methyl 4-nitrobenzoate | 63.15% nih.gov |

| Methyl benzoate | 58.36% nih.gov |

| Methyl 4-methylbenzoate | 51.36% nih.gov |

Elucidation of Molecular Mechanisms of Action in Biological Systems

While specific mechanistic studies on Methyl 4-(3-oxopropyl)benzoate derivatives are limited, the molecular actions of related bioactive benzoate and phenolic compounds can provide insight into their likely mechanisms.

In terms of antimicrobial action, plant-derived compounds often function by disrupting bacterial cell integrity or vital cellular processes. Plausible mechanisms for benzoate derivatives could include the inhibition of essential enzymes, disruption of the cell membrane, or interference with microbial protein synthesis. For example, some antimicrobial agents work by inactivating bacterial enzymes through hydrolysis or modification, rendering them unable to perform their function. Others may act by altering the permeability of the bacterial cell membrane, leading to the leakage of essential intracellular components.

For anticancer activity, many benzoate-related structures are known to induce apoptosis (programmed cell death) in cancer cells. nih.gov Maltol, a related compound, has been shown to improve immune function, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov The anticancer mechanism of some derivatives may involve the inhibition of specific signaling pathways or enzymes crucial for cancer cell proliferation and survival, such as methionine aminopeptidase (B13392206) or thymidylate synthase.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have helped to identify the chemical features that govern their antimicrobial and anticancer efficacy.

In antimicrobial studies, the type and position of halogen substituents on the aromatic ring have been shown to be critical. Research on halogenated β-nitrostyrenes revealed that substituents at the 4-position of the aromatic ring enhanced antimicrobial activity. For flavonoid derivatives, it was observed that antimicrobial inhibition rises with the increasing electronegativity of the halogen atom in the A-ring.

Regarding anticancer activity, SAR studies on benzoxazole analogs indicated that the presence of a naphthoxazole group, particularly with a chlorine atom on the benzenediol moiety, resulted in the highest potency against cancer cells. In studies of isoxazole (B147169) derivatives, the introduction of an ortho-fluoro substituent at the benzoic acid moiety led to a slight decrease in potency, suggesting that steric and electronic effects in this position are critical for high-binding affinity to biological targets. These studies underscore the importance of specific structural modifications in tailoring the biological activity of benzoate analogs for therapeutic applications.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 4-(3-oxopropyl)benzoate. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons of the propyl chain, and the methyl ester protons. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would confirm the connectivity of the propyl chain.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms. The chemical shifts would differentiate between the carbonyl carbons of the ester and aldehyde, the aromatic carbons, the aliphatic carbons of the propyl chain, and the methyl carbon of the ester.

Expected ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

This table presents predicted chemical shifts based on the compound's structure. Actual experimental values may vary slightly.

| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |

| Aldehyde (-CHO) | ~9.8 | Triplet (t) | 1H | ~200 |

| Aromatic (CH adjacent to -COOCH₃) | ~8.0 | Doublet (d) | 2H | ~130 |

| Aromatic (CH adjacent to -propyl) | ~7.3 | Doublet (d) | 2H | ~129 |

| Methyl Ester (-COOCH ₃) | ~3.9 | Singlet (s) | 3H | ~52 |

| Propyl (-CH ₂-CHO) | ~2.8 | Triplet (t) | 2H | ~45 |

| Propyl (-CH ₂-CH₂-CHO) | ~3.1 | Triplet (t) | 2H | ~28 |

| Ester Carbonyl (-C OOCH₃) | - | - | - | ~166 |

| Quaternary Aromatic (-C -COOCH₃) | - | - | - | ~131 |

| Quaternary Aromatic (-C -propyl) | - | - | - | ~145 |

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and identifying potential impurities. In MS, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the elemental formula (C₁₁H₁₂O₃). The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the methoxy group (-OCH₃) from the ester or cleavage at the propyl chain, yielding characteristic fragment ions that help piece the structure together.

Expected Mass Spectrometry Data

| Technique | Measurement | Expected Value |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | m/z 193.0859 |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass [M] | 192.0786 |

| Common Fragment Ion | [M-OCH₃]⁺ | m/z 161 |

| Common Fragment Ion | [C₈H₇O₂]⁺ (benzoyl cation) | m/z 135 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands that confirm the presence of the key structural components.

The most prominent peaks would be the strong carbonyl (C=O) stretching vibrations. The ester carbonyl and the aldehyde carbonyl would absorb at slightly different frequencies, often appearing as a broad or two distinct peaks. Other key absorptions would include C-H stretches for the aromatic ring and the aliphatic chain, C=C stretches within the aromatic ring, and C-O stretches associated with the ester group.

Characteristic Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1725 |

| Ester C=O | Stretch | ~1715 |

| Aromatic C=C | Stretch | ~1610, ~1580 |

| Aliphatic C-H | Stretch | ~2950, ~2850 |

| Aldehyde C-H | Stretch | ~2820, ~2720 |

| Ester C-O | Stretch | ~1280, ~1100 |

X-ray Diffraction for Solid-State Structural Determination

For samples of this compound that can be crystallized, single-crystal X-ray diffraction provides the ultimate structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. This level of detail is unparalleled for confirming the compound's constitution and conformation in its crystalline form. While powerful, its application is contingent on the ability to grow a high-quality single crystal suitable for analysis.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. The compound is spotted on a plate coated with a stationary phase (e.g., silica gel) and developed with a mobile phase. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system and can be compared against a pure standard.

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that provides high-resolution separation of compounds. A reversed-phase HPLC method would be suitable for this compound, where the compound's retention time is measured. By integrating the peak area, the purity of the sample can be accurately determined (e.g., >98%). HPLC is also used for preparative purification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds like this compound. The sample is vaporized and separated in a GC column, with each component eluting at a specific retention time. The eluted components are then directly analyzed by a mass spectrometer, providing both separation and identification in a single analysis. This is particularly useful for identifying and quantifying volatile impurities.

Computational and Theoretical Studies on Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Methyl 4-(3-oxopropyl)benzoate. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP or B3PW91 with various basis sets (e.g., 6-311++G(d,p)), are utilized to model the molecule's electronic landscape.

These calculations determine key electronic descriptors that are instrumental in predicting the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. epstem.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. epstem.netresearchgate.net These maps visualize the charge distribution across the molecule, with color-coding indicating electron-rich (typically red or yellow) and electron-poor (typically blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, identifying them as sites for electrophilic interaction. The aromatic ring and alkyl chain would exhibit more complex potential distributions influencing their interaction with other molecules.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (representative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

Conformational Analysis and Intermolecular Interaction Modeling

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis is performed to identify the most stable arrangements of the atoms in the molecule (i.e., the lowest energy conformers). This involves systematically rotating the rotatable bonds, such as those in the oxopropyl side chain, and calculating the potential energy of each resulting conformation.

These studies reveal the preferred spatial orientation of the functional groups, which can influence how the molecule interacts with its environment. For instance, the relative orientation of the ester group and the propyl chain with respect to the benzene (B151609) ring can affect the molecule's packing in a crystal lattice and its interaction with biological receptors or solvent molecules.

Modeling of intermolecular interactions, such as hydrogen bonding and van der Waals forces, provides insight into the condensed-phase behavior of the compound. Although this compound is not a strong hydrogen bond donor, the oxygen atoms of the carbonyl and ester groups can act as hydrogen bond acceptors. Computational models can predict the geometry and strength of these potential interactions with protic solvents or other molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For example, the reduction of the ketone group or the hydrolysis of the ester in this compound can be modeled. Calculations would determine the activation energy for these transformations, providing a quantitative measure of the reaction rate. The geometry of the transition state structure reveals the precise arrangement of atoms at the peak of the energy barrier, offering critical insights into the reaction mechanism. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products.

Prediction of Spectroscopic Parameters via Computational Methods

Theoretical calculations can predict various spectroscopic properties of this compound, which can be used to interpret and verify experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. epstem.net Comparing these predicted shifts with experimental data can aid in the structural elucidation of the molecule and the assignment of specific resonances.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, generating a theoretical infrared (IR) spectrum. These calculated frequencies often require scaling to correct for approximations in the computational methods and anharmonicity. The predicted spectrum helps in assigning the vibrational modes observed in an experimental IR spectrum, such as the characteristic stretches of the C=O bonds in the ketone and ester groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value (representative) | Corresponding Functional Group |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~198 ppm | Ketone Carbonyl (C=O) |

| ¹³C NMR | Chemical Shift (δ) | ~166 ppm | Ester Carbonyl (C=O) |

| ¹H NMR | Chemical Shift (δ) | ~8.0 ppm | Aromatic Protons (ortho to ester) |

| IR | Vibrational Frequency | ~1720 cm⁻¹ | Ester C=O Stretch |

These computational approaches provide a detailed molecular portrait of this compound, offering insights that are often difficult or impossible to obtain through experimental means alone.

Green Chemistry Principles in the Synthesis and Application of Methyl 4 3 Oxopropyl Benzoate

Development of Sustainable Synthetic Methodologies

The pursuit of sustainable synthetic routes to Methyl 4-(3-oxopropyl)benzoate is centered on improving reaction efficiency and reducing the environmental footprint of the entire process. Traditional multistep syntheses often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Modern approaches, however, are increasingly focused on catalytic methods that offer higher atom economy and milder operating conditions.

One promising strategy involves the use of solid acid catalysts for esterification and other key reaction steps. These catalysts can replace corrosive and difficult-to-recover homogeneous acids like sulfuric acid, thereby simplifying purification processes and reducing waste streams. Research into the synthesis of various methyl benzoates has demonstrated the effectiveness of reusable supported solid acids, which can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. mdpi.comresearchgate.net The development of such catalytic systems is a key step toward more sustainable production methods for benzoate (B1203000) derivatives.

Catalyst Recycling and Recovery Strategies for Reduced Environmental Impact

A cornerstone of green chemistry is the use of catalytic rather than stoichiometric quantities of reagents. For the synthesis of this compound and its precursors, the development of recyclable catalysts is paramount to minimizing environmental impact. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily recovered by filtration and reused.

Table 1: Comparison of Catalytic Systems for Benzoate Synthesis

| Catalyst Type | Advantages | Disadvantages | Recyclability |

| Homogeneous (e.g., H₂SO₄) | High activity, low cost | Corrosive, difficult to separate, generates acidic waste | No |

| Heterogeneous (e.g., solid acids) | Easily separable, reusable, less corrosive | Can have lower activity than homogeneous counterparts | Yes |

The development of efficient recovery and regeneration protocols is crucial for the industrial application of these catalysts. Research is ongoing to enhance the stability and longevity of these materials to ensure their economic viability and environmental benefits in large-scale production.

Minimization of Waste Generation and Management Approaches

Waste prevention is a fundamental principle of green chemistry. In the synthesis of this compound, waste can be generated from unreacted starting materials, byproducts, and the use of auxiliary substances like solvents and separation agents. A comprehensive waste minimization strategy involves optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of unwanted byproducts.

Process optimization is key to waste reduction. This includes fine-tuning parameters such as temperature, pressure, and reaction time to favor the desired product formation. Additionally, employing efficient purification techniques that minimize solvent use, such as crystallization over chromatography, can significantly reduce the environmental impact of the downstream processing.

In an industrial setting, a holistic approach to waste management is essential. This involves not only minimizing waste at the source but also implementing effective strategies for treating and recycling any waste that is generated. The adoption of a circular economy model, where waste streams are considered as potential feedstocks for other processes, is a long-term goal for sustainable chemical manufacturing.

Exploration of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental performance of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. Traditional organic solvents are frequently volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign alternatives. neuroquantology.commdpi.comrsc.orgresearchgate.net

For the synthesis of this compound, research into greener solvent systems is an active area. Potential alternatives to conventional solvents like dichloromethane (B109758) and toluene (B28343) include:

Water: An abundant, non-toxic, and non-flammable solvent. However, the low solubility of many organic compounds in water can be a limitation.

Supercritical Fluids (e.g., CO₂): These fluids can have tunable solvent properties and are easily removed from the reaction mixture by depressurization.

Bio-solvents: Solvents derived from renewable resources, such as Cyrene™, can offer a more sustainable option. mdpi.com

Ionic Liquids: These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. However, their toxicity and biodegradability need to be carefully assessed. neuroquantology.com

The selection of a green solvent must be made on a case-by-case basis, considering its performance in the specific reaction, its environmental profile, and its economic viability. In some cases, performing reactions in the absence of a solvent (neat conditions) can be the most environmentally friendly approach.

Microwave-Assisted Synthesis as a Green Chemistry Tool

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.orgnih.gov By directly heating the reaction mixture, microwaves can lead to dramatic reductions in reaction times, often from hours to minutes. This rapid heating can also lead to increased product yields and improved purity by minimizing the formation of side products.

In the context of synthesizing this compound and related compounds, microwave irradiation can be applied to various reaction steps, including esterification and carbon-carbon bond-forming reactions. The efficiency of microwave heating can reduce energy consumption and allow for the use of less solvent. ajrconline.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | Higher | Lower |

| Product Yield | Often lower | Often higher |

| Side Reactions | More prevalent | Minimized |

While the synthesis of some benzoate derivatives under microwave conditions has been reported to be successful, the translation of these methods to specific targets like this compound requires further investigation to optimize reaction conditions and ensure scalability. uwlax.edu The combination of microwave technology with green catalysts and solvents holds significant promise for developing highly efficient and sustainable synthetic processes.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

While existing methods for the synthesis of Methyl 4-(3-oxopropyl)benzoate are established, there remains a continuous drive to develop more efficient, cost-effective, and environmentally benign synthetic strategies. Future research in this area could focus on several promising approaches:

Catalyst Development : A significant area of research is the development of novel catalysts to improve reaction rates and yields. Traditional acid catalysts can be corrosive and generate waste. The exploration of solid acid catalysts, such as zeolites and metal-organic frameworks (MOFs), could offer recyclable and more environmentally friendly alternatives. evergreensinochem.com These materials provide high surface area and tunable acidity, potentially leading to more selective and efficient esterification and other synthetic transformations. evergreensinochem.com For instance, the use of a titanium-zirconium solid acid has been shown to be effective in the synthesis of a series of methyl benzoate (B1203000) compounds. mdpi.com

Flow Chemistry : The application of continuous flow technology presents a significant opportunity to enhance the synthesis of this compound. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions like nitration of methyl benzoate.

Biocatalysis : The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research could explore the use of lipases or other enzymes for the esterification of 4-(3-oxopropyl)benzoic acid to its methyl ester, offering a green and highly selective synthetic route.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysts | Higher efficiency, recyclability, reduced waste | Development of solid acids (zeolites, MOFs), and reusable catalysts. evergreensinochem.commdpi.com |

| Flow Chemistry | Improved safety, scalability, and product purity | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Screening and engineering of enzymes for specific synthetic transformations. |

Exploration of New Derivatization Strategies for Diverse Applications

The functional groups of this compound, the aldehyde and the methyl ester, provide reactive handles for a multitude of chemical transformations. Future research should focus on leveraging this reactivity to synthesize novel derivatives with diverse applications.

Synthesis of Heterocyclic Compounds : The aldehyde functionality is a key precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. iars.info Reactions such as condensation with amines, hydrazines, and other binucleophiles could lead to the formation of pyridines, pyrimidines, pyrazoles, and other important heterocyclic systems. For example, a new method for the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. mdpi.com

Carbon-Carbon Bond Forming Reactions : The aldehyde group can participate in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. These reactions would allow for the extension of the carbon chain and the introduction of new functional groups, leading to a wider range of derivatives.

Modification of the Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or acid chlorides. chemspider.com This would provide another avenue for creating a library of diverse compounds. For example, the synthesis of 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate derivatives was achieved by reacting the precursor with various benzoyl chloride derivatives. nih.gov

| Derivatization Strategy | Target Compound Class | Potential Applications |

| Heterocycle Synthesis | Pyridines, Pyrimidines, Pyrazoles | Pharmaceuticals, Agrochemicals iars.infomdpi.com |

| C-C Bond Formation | Alkenes, β-hydroxy ketones | Advanced intermediates, Polymers |

| Ester Modification | Amides, Carboxylic acids, Esters | Bioactive molecules, Material science chemspider.comnih.gov |

In-depth Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Kinetic Studies : Detailed kinetic studies of key reactions, such as the esterification to form the parent compound or the cyclization reactions to form heterocyclic derivatives, can provide valuable insights into the reaction pathways. dnu.dp.ua For instance, kinetic studies on the alkaline hydrolysis of related keto esters have revealed the formation of tetrahedral intermediates. researchgate.net The effect of catalyst type, solvent, and temperature on the reaction rates can be systematically investigated to elucidate the rate-determining steps. researchgate.net

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways and transition states. This can help in understanding the role of catalysts and predicting the stereochemical outcomes of reactions.

Spectroscopic Analysis of Intermediates : The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can aid in the detection and characterization of transient intermediates, providing direct evidence for proposed reaction mechanisms.

Translational Research from Intermediate to End-Product Development

This compound holds significant potential as a key intermediate in the synthesis of high-value end-products, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Scaffolds : The derivatives of this compound can serve as scaffolds for the development of new drug candidates. Its structural motifs can be found in various biologically active molecules. For instance, a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a key intermediate in the synthesis of potent narcotic analgesics. researchgate.net

Agrochemicals : The development of novel pesticides and herbicides is an ongoing need. The heterocyclic derivatives of this compound could be screened for their biological activity in this domain.

Functional Materials : The benzoate moiety and the potential for polymerization through the derivatized side chain make this compound an interesting building block for novel polymers and functional materials with specific optical or electronic properties.

Integration with Advanced Automation and High-Throughput Synthesis Platforms

The integration of automated synthesis and high-throughput screening technologies can significantly accelerate the discovery and optimization of new derivatives of this compound and their applications.

Automated Synthesis : The use of robotic platforms for automated synthesis can enable the rapid generation of large libraries of derivatives. This allows for the systematic exploration of a wide chemical space and the efficient identification of compounds with desired properties.

High-Throughput Screening : Once libraries of derivatives are synthesized, high-throughput screening methods can be employed to rapidly assess their biological activity or material properties. rsc.org This can dramatically reduce the time and cost associated with the discovery of new lead compounds or materials. For example, high-throughput screening has been used to assess the adsorption properties of small molecules in metal-organic frameworks. rsc.org

By focusing on these future research directions, the scientific community can continue to build upon the existing knowledge of this compound, paving the way for the development of novel synthetic methods, the discovery of new derivatives with valuable applications, and a deeper understanding of the fundamental chemical principles that govern its reactivity.

Q & A

Q. Basic Techniques :